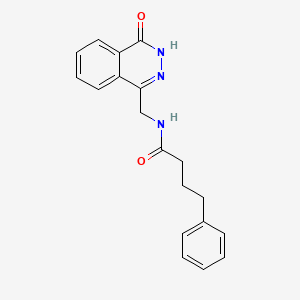

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-18(12-6-9-14-7-2-1-3-8-14)20-13-17-15-10-4-5-11-16(15)19(24)22-21-17/h1-5,7-8,10-11H,6,9,12-13H2,(H,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGRWJBMXOJKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenylbutanamide typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with a suitable phenylbutanamide derivative. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and the presence of catalysts like triethylamine. The reaction is usually carried out under controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenylbutanamide moiety

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic properties, particularly in cancer research.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The target compound’s 4-phenylbutanamide group contrasts with the fluorobenzyl-hydrazide (B2-B5) and piperazine-carbonyl (A22, A23) substituents in analogs. The phenylbutanamide moiety likely enhances lipophilicity compared to hydrazides but reduces hydrogen-bonding capacity .

- Fluorine atoms in A22 and B2-B5 improve metabolic stability and electronegativity, which may enhance target binding .

Molecular Weight and Solubility: The target compound’s estimated molecular weight (~341 g/mol) is lower than A22 (499 g/mol) and Example 53 (589 g/mol), suggesting better bioavailability and solubility .

Functional Group Impact :

- Hydrazides (B2-B5) introduce a reactive NH-NH₂ group, which may confer distinct reactivity or binding modes compared to the amide in the target compound .

- Piperazine rings (A22, A23) add basicity and conformational flexibility, enabling interactions with acidic residues in enzymes .

Research Findings and Implications

- A22 and A23 : These piperazine derivatives exhibit higher molecular weights (>460 g/mol) due to fluorinated cyclohexane and benzyl groups. Their bulk may limit blood-brain barrier penetration but enhance selectivity for peripheral targets .

- B-Series Hydrazides (B2-B5) : Shorter alkyl chains (e.g., propyl in B2) correlate with lower molecular weights (~355–383 g/mol), favoring oral absorption. The fluorine atom in the benzyl group may improve target affinity through electrostatic interactions .

- Example 53: The chromene-pyrazolopyrimidine scaffold (unrelated to phthalazinone) highlights the diversity of 4-oxo-containing bioactive compounds, though its high molecular weight (589 g/mol) may limit drug-likeness .

Limitations and Knowledge Gaps

- The provided evidence lacks biological data (e.g., IC₅₀, pharmacokinetics) for the target compound and its analogs, precluding direct efficacy comparisons.

- Synthetic routes and purity data (e.g., NMR/MS spectra) are omitted for the target compound, though analogs in were validated via these methods .

Biological Activity

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenylbutanamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 283.33 g/mol. The compound features a phthalazinone moiety, which is often associated with various biological activities, including anti-cancer properties.

Research indicates that compounds containing the phthalazinone scaffold can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has been shown to enhance the effectiveness of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA, thus promoting cell death.

2. Anticancer Activity

This compound has been evaluated for its anticancer properties in several studies:

- In vitro Studies : Cell line assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A2780 (Ovarian) | 8.0 | Cell cycle arrest |

| HeLa (Cervical) | 15.0 | DNA damage response activation |

3. Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Tests against bacterial strains such as Staphylococcus aureus and Escherichia coli indicate potential as an antibacterial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Phthalazinone : The initial step involves the reaction of hydrazine derivatives with diketones to form the phthalazinone core.

- Amidation : The final step entails the coupling of the phthalazinone with phenylbutanoic acid derivatives to yield the desired amide.

Case Study 1: Efficacy in Ovarian Cancer

A study published in Cancer Research explored the effects of this compound on A2780 ovarian cancer cells. The compound was administered at varying concentrations over 72 hours, revealing a dose-dependent decrease in cell viability and significant apoptosis induction as confirmed by flow cytometry.

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation assessed the compound's synergistic effects when combined with conventional chemotherapeutics like cisplatin. Results indicated enhanced cytotoxicity in cancer cells treated with both agents compared to those treated with either agent alone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenylbutanamide, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from phthalazine or butanamide precursors. Key steps include amide bond formation via coupling reagents (e.g., EDC/HOBt) and nucleophilic substitution for introducing the methyl-phthalazinone moiety. Reaction conditions such as solvent polarity (DMF or DMSO), temperature (60–100°C), and catalyst selection (e.g., palladium for cross-coupling) critically impact yield. For example, and highlight the importance of solvent choice in stabilizing intermediates during amidation . Multi-step purification (e.g., column chromatography followed by recrystallization) is often required to achieve >95% purity .

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming connectivity, particularly for the phthalazinone and phenylbutanamide groups. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis. and emphasize the use of combined spectral data to resolve structural ambiguities, such as distinguishing regioisomers .

Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to the compound’s pharmacophores. For example:

- Enzyme inhibition : Use fluorescence-based assays for kinases or proteases (e.g., ATPase activity measured via malachite green assay).

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC₅₀ determination.

- Binding affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins. and suggest prioritizing targets associated with phthalazinone derivatives, such as poly(ADP-ribose) polymerase (PARP) or tyrosine kinases .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to optimize reaction pathways for higher yields?

- Methodological Answer : Combine density functional theory (DFT) calculations to model transition states and identify rate-limiting steps with Design of Experiments (DoE) for empirical optimization. For example, use a Box-Behnken design to test variables like temperature, catalyst loading, and solvent ratio. and highlight ICReDD’s approach, where quantum chemical calculations predict viable reaction paths, and machine learning algorithms prioritize experimental conditions .

Q. What strategies address contradictions in spectral data interpretation for structural confirmation?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) may arise from tautomerism or dynamic processes. Strategies include:

- Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts in the phthalazinone ring).

- Isotopic labeling (e.g., ¹⁵N or ¹³C) to trace atom connectivity.

- X-ray crystallography for definitive confirmation, as shown in for resolving ambiguities in benzodioxol-substituted analogs .

Q. How to design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Use a combination of kinetic assays (e.g., Lineweaver-Burk plots to determine inhibition type) and structural biology techniques:

- Co-crystallization with the target enzyme to visualize binding modes.

- Molecular dynamics simulations to assess stability of ligand-protein complexes.

- Isothermal titration calorimetry (ITC) for thermodynamic profiling. and recommend benchmarking against known inhibitors (e.g., olaparib for PARP) to validate competitive/non-competitive behavior .

Q. What methodologies resolve discrepancies in biological activity data across different studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer pH, cell passage number). Standardize protocols via:

- Inter-laboratory validation using shared reference compounds.

- Meta-analysis of dose-response curves to identify outliers.

- Orthogonal assays (e.g., switch from fluorescence to radiometric detection). and emphasize replicating findings in multiple cell lines or animal models to confirm target specificity .

Q. How to apply QSAR models to predict and enhance pharmacological properties?

- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and molecular docking scores. Train models on datasets of related phthalazinone derivatives to predict bioavailability or toxicity. For instance, demonstrates the use of CoMFA/CoMSIA for optimizing oxadiazole-based analogs . Validate predictions with in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.